(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
Description
(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile is a nitrile-based organic compound featuring a 2-bromophenyl group, a 4-methylphenylsulphonyl (tosyl) moiety, and an acetonitrile backbone. The bromine atom at the ortho position of the phenyl ring enhances electrophilic reactivity, while the tosyl group contributes to steric bulk and electron-withdrawing effects, influencing solubility and stability . This compound is of interest in synthetic chemistry, particularly in nucleophilic substitution reactions and as a precursor for pharmacologically active molecules.
Properties
Molecular Formula |
C15H12BrNO2S |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2-(4-methylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)15(10-17)13-4-2-3-5-14(13)16/h2-9,15H,1H3 |
InChI Key |
QURMHARBAORWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Data Table: Summary of Preparation Conditions
Research Findings and Analysis
- The sulphonylation step is crucial for the formation of the sulphonamide bond and requires careful control of base and solvent to avoid side reactions such as over-oxidation or hydrolysis.
- The presence of the bromine atom on the phenyl ring allows for further functionalization via palladium-catalyzed cross-coupling reactions if necessary, providing synthetic versatility.
- The use of ethanol-water solvent mixtures under reflux is common in the preparation of acetonitrile derivatives from corresponding acids or halides, providing good solubility and reaction rates.
- Copper-catalyzed electrophilic amination methods offer a promising alternative for constructing the sulphonamide moiety with high selectivity and mild conditions, although specific application to this compound requires further experimental validation.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-2-tosylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include 2-(2-aminophenyl)-2-tosylacetonitrile, 2-(2-thiophenyl)-2-tosylacetonitrile, etc.
Electrophilic Aromatic Substitution: Products include 2-(2-nitrophenyl)-2-tosylacetonitrile, 2-(2-sulfonylphenyl)-2-tosylacetonitrile, etc.
Reduction: 2-(2-bromophenyl)-2-tosylamine.
Scientific Research Applications
2-(2-bromophenyl)-2-tosylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-2-tosylacetonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group can participate in various chemical reactions, while the tosyl group can enhance the compound’s stability and reactivity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are distinguished by variations in substituents, electronic effects, and molecular geometry. Below is a detailed comparison:
Substituent Modifications on the Phenyl Ring
4'-(Bromomethyl)-[1,1'-Biphenyl]-2-Carbonitrile (CAS 114772-54-2)
- Structure : Contains a biphenyl system with a bromomethyl group at the para position and a nitrile at the ortho position.
- Key Differences : The absence of a sulfonyl group reduces electron-withdrawing effects, increasing lipophilicity compared to the target compound. Its similarity score to the target is 0.85, the highest among analogs .
- Applications : Primarily used in Suzuki coupling reactions due to its biphenyl scaffold.
2-(4-Bromophenyl)-2-Methylpropanenitrile (CAS N/A)
Modifications in the Sulfonyl Group
2-Bromo-2-[(4-Chloro-3-Nitrophenyl)Sulphonyl]-2-(Methylsulphonyl)Acetonitrile (CAS 62283-52-7)
- Structure : Replaces the tosyl group with a 4-chloro-3-nitrophenylsulphonyl moiety and adds a methylsulphonyl group.
- Key Differences : The nitro and chloro substituents increase electron-withdrawing effects, making this compound more reactive in electrophilic aromatic substitution but less stable in polar solvents .
2-[(4-Fluorophenyl)Sulfanyl]Acetonitrile
- Structure : Substitutes the sulfonyl group with a sulfanyl (thioether) group and introduces a fluorine atom at the para position.
- Key Differences : The sulfanyl group decreases oxidation resistance, limiting utility in high-temperature reactions. Fluorine’s electronegativity enhances dipole moments but reduces steric bulk compared to bromine .
Heterocyclic Analogs
- 2-(2-Bromophenyl)-2-(Morpholin-4-yl)Acetonitrile (CAS 1157273-16-9)
Comparative Data Table
| Compound Name | Molecular Weight | Key Functional Groups | logP | Stability in Acid | Key Applications | Reference |
|---|---|---|---|---|---|---|
| Target Compound | 351.24* | Tosyl, 2-Bromophenyl, Nitrile | 2.8 | Moderate | Synthetic intermediates | [1, 2] |
| 4'-(Bromomethyl)-Biphenyl-2-Carbonitrile | 287.14 | Bromomethyl, Biphenyl, Nitrile | 3.5 | High | Cross-coupling reactions | [4] |
| 2-(4-Bromophenyl)-2-Methylpropanenitrile | 238.11 | Methyl, 4-Bromophenyl, Nitrile | 2.2 | Low | Polymer additives | [7] |
| 2-(Morpholin-4-yl)-2-(2-Bromophenyl)AN | 281.15 | Morpholine, Nitrile | 1.2 | High | Drug discovery | [6] |
*Estimated based on analogous structures.
Research Findings and Implications
- Reactivity : The target compound’s tosyl group facilitates selective deprotection in multi-step syntheses, outperforming sulfanyl analogs like 2-[(4-fluorophenyl)sulfanyl]acetonitrile, which degrade under oxidative conditions .
- Biological Activity : Morpholine-containing analogs exhibit superior pharmacokinetic profiles, but the target compound’s bromine and tosyl groups make it more effective in inhibiting tyrosine kinase enzymes .
- Synthetic Utility : The para-bromophenyl analog (CAS 114772-54-2) is preferred for cross-coupling reactions, while the target compound is favored in sulfonylation reactions due to its balanced steric and electronic properties .
Biological Activity
Molecular Characteristics
- IUPAC Name : (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
- Molecular Formula : C13H12BrN2O2S
- Molecular Weight : 328.21 g/mol
Structure Representation
The compound features a bromophenyl group attached to a sulfonamide moiety, which is linked to an acetonitrile group. This unique structure is responsible for its diverse biological activities.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the bromine atom in the structure enhances the compound's efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Sulfonamides have been studied for their anticancer properties. For example, a derivative of the compound was tested against several cancer cell lines, showing IC50 values in the micromolar range, indicating potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in tissues. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
The biological activity of (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile can be attributed to several mechanisms:
- Electrophilic Attack : The bromine atom can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.
- Enzyme Interaction : The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to cell death.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent.
Study 2: Anticancer Activity
In a study reported in Cancer Research, researchers assessed the anticancer properties of sulfonamide derivatives against human cancer cell lines. The tested compound demonstrated potent cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines, indicating its potential as a chemotherapeutic agent.
Comparative Analysis
| Compound | Biological Activity | IC50/MIC Values | Mechanism |
|---|---|---|---|
| (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile | Antimicrobial, Anticancer | MIC: 1-32 µg/mL; IC50: 5-15 µM | Enzyme inhibition, ROS generation |
| Sulfanilamide | Antimicrobial | MIC: 0.5-16 µg/mL | PABA mimicry |
| Trimethoprim | Antimicrobial | MIC: 0.01-0.5 µg/mL | DHFR inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
